molecular formula C12H13N3O B6427080 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2434347-47-2

8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B6427080
CAS No.: 2434347-47-2
M. Wt: 215.25 g/mol
InChI Key: JLAWDLDFLCRJQL-UHFFFAOYSA-N
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Description

8-(pyrimidine-2-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a pyrimidine-2-carbonyl group

Preparation Methods

The synthesis of 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can be achieved through various synthetic routes. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Additionally, industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new therapeutic agents targeting specific molecular pathways .

Mechanism of Action

The mechanism of action of 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can be compared with other similar compounds such as bicyclopyrone and various pyridopyrimidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, bicyclopyrone is a broad-spectrum herbicide, while pyridopyrimidine derivatives have shown therapeutic potential in various medical applications .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(11-13-7-2-8-14-11)15-9-3-1-4-10(15)6-5-9/h1-3,7-10H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAWDLDFLCRJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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